

Deschloro Dasatinib: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Deschloro Dasatinib

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of **Deschloro Dasatinib**, a close structural analog and potential impurity of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its chemical structure, physicochemical properties, and its relationship to the parent compound, offering insights relevant to drug development, synthesis, and analysis.

Chemical Structure and Identification

Deschloro Dasatinib is structurally analogous to Dasatinib, with the notable absence of a chlorine atom on the 2-methylphenyl ring. This substitution has implications for its chemical properties and potential biological activity.

The definitive chemical structure is provided by its IUPAC name and standard chemical identifiers.

- IUPAC Name: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide[1]
- Alternate IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide[2]
- CAS Number: 1184919-23-0[1][2]
- Canonical SMILES: Cc1cccc1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CCN(CCO)CC4)s2[2]

- InChI Key: InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27)[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Deschloro Dasatinib** is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Reference
Molecular Formula	C22H27N7O2S	[1][2]
Molecular Weight	453.57 g/mol	[1]
Accurate Mass	453.1947	[2]

Relationship to Dasatinib and Biological Context

Deschloro Dasatinib is primarily recognized as an impurity and a structural analog of Dasatinib. Dasatinib itself is a potent, orally available multi-kinase inhibitor.[3][4] It is a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][5]

Mechanism of Action of Dasatinib:

Dasatinib's therapeutic effect stems from its ability to inhibit several key tyrosine kinases. At nanomolar concentrations, its primary targets include:

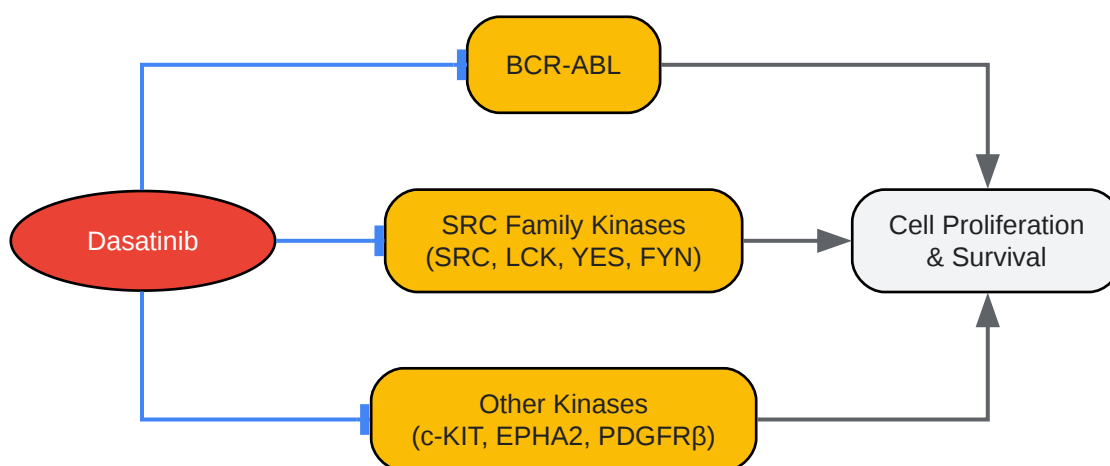
- BCR-ABL Kinase: The hallmark of Ph+ leukemias, this fusion protein drives uncontrolled cancer cell proliferation. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain with high affinity.[5]
- SRC Family Kinases: This family includes SRC, LCK, YES, and FYN, which are involved in various signaling pathways controlling cell growth, adhesion, and migration.[5]
- Other Kinases: c-KIT, EPHA2, and PDGFR β are also inhibited by Dasatinib.[5]

The inhibition of these pathways ultimately leads to the suppression of leukemic cell growth.[5] Dasatinib has demonstrated efficacy in patients who are resistant or intolerant to Imatinib, a first-generation tyrosine kinase inhibitor.[4]

The biological activity of **Deschloro Dasatinib** is not as extensively characterized as that of Dasatinib. However, given its structural similarity, it may possess some level of kinase inhibitory activity. Its primary relevance in a pharmaceutical context is as a process-related impurity in the synthesis of Dasatinib, which necessitates careful monitoring and control during manufacturing.

Signaling Pathway Inhibition by Dasatinib

The following diagram illustrates the primary signaling pathways targeted by Dasatinib.



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Caption: Simplified signaling pathway showing Dasatinib's inhibition of key kinases.

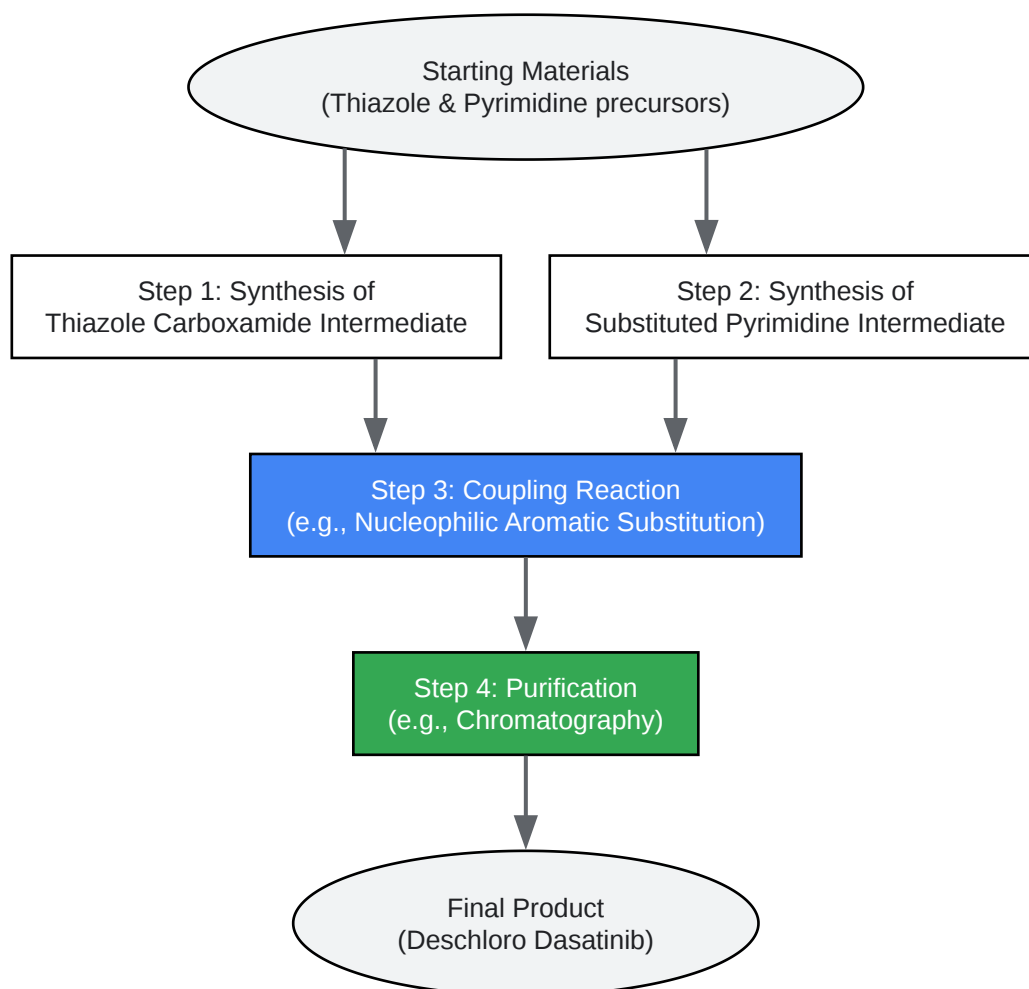
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Deschloro Dasatinib** are not widely published. However, methodologies can be inferred from the synthesis of Dasatinib and its analogs.

General Synthetic Approach for Dasatinib Analogs:

The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common route involves the coupling of a substituted thiazole carboxamide with a pyrimidine derivative.

Illustrative Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of Dasatinib analogs.

Analytical Characterization:

The characterization of **Deschloro Dasatinib** would typically involve a suite of analytical techniques to confirm its identity and purity:

- High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reversed-phase C18 column with a gradient of acetonitrile and water (containing formic acid or ammonium acetate) is a common starting point.

- **Mass Spectrometry (MS):** To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for elucidating the chemical structure and confirming the absence of the chlorine atom and the positions of other substituents.
- **Infrared (IR) Spectroscopy:** To identify characteristic functional groups present in the molecule.

Quantitative Data for Dasatinib

While specific quantitative data for **Deschloro Dasatinib** is limited in the public domain, the pharmacokinetic parameters of the parent drug, Dasatinib, are well-documented and provide a valuable reference.

Pharmacokinetic Parameters of Dasatinib in Humans

Parameter	Value	Conditions	Reference
Time to Peak Concentration (Tmax)	0.2 to 6.0 hours	Following oral administration	[6]
Half-life ($t_{1/2}$)	Approximately 3-5 hours	-	[6]
Plasma Protein Binding	96%	-	[6]
Metabolism	Extensively metabolized by CYP3A4	-	[7]
Elimination	Primarily in feces (~85%)	-	[6]

Clinical Efficacy of Dasatinib in CML

Patient Population	Response Metric	Response Rate	Reference
CML-CP (Imatinib resistant/intolerant)	Complete Hematologic Response (CHR)	92% (37/40)	[4]
CML-CP (Imatinib resistant/intolerant)	Major Cytogenetic Response (MCyR)	45% (18/40)	[4]
CML-AP, CML-BP, or Ph+ ALL	Major Hematologic Response (MHR)	70% (31/44)	[4]
CML-CP with MMR on Imatinib	Deep Molecular Response (DMR) at 12 months	75% (12/16)	[8]

Conclusion

Deschloro Dasatinib is a significant compound in the context of the pharmaceutical development and manufacturing of Dasatinib. Its chemical structure, lacking the chlorine atom of the parent drug, defines its unique physicochemical properties. While its biological activity is not extensively studied, its role as a potential impurity necessitates robust analytical methods for its detection and quantification. The information presented in this guide provides a foundational understanding for researchers and professionals working with Dasatinib and its related compounds.

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